molecular formula C12H13FN2 B2683285 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 64368-85-0

8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B2683285
CAS No.: 64368-85-0
M. Wt: 204.248
InChI Key: PXCCYWKGOYWGFS-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused tricyclic core, consisting of a pyridine ring fused to an indole scaffold. The molecule is substituted with a fluorine atom at the 8-position and a methyl group at the 2-position (Figure 1). Key physicochemical properties include:

  • Molecular Formula: C₁₂H₁₃FN₂
  • Molecular Weight: 204.25 g/mol
  • CAS Registry Number: 64368-85-0 .

This compound belongs to the 1,2,3,4-tetrahydro-γ-carboline family, a class recognized as "privileged structures" due to their versatility in drug discovery . Its structural features, including the electron-withdrawing fluorine and steric methyl group, influence its pharmacological profile, particularly in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated aromatic amine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cystic Fibrosis Treatment

One of the most notable applications of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is its role as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that compounds with the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core can effectively enhance CFTR function in patients with specific mutations like F508del and G551D.

Key Findings:

  • Structure–Activity Relationship (SAR) : The compound's efficacy was assessed through SAR studies which indicated that modifications to the core structure could enhance its potency and efficacy in rescuing CFTR activity. For instance, derivatives exhibited sub-micromolar potency in vitro .
  • In Vivo Efficacy : In vivo studies demonstrated considerable exposure and therapeutic potential of certain derivatives in animal models .

Neurodegenerative Disease Research

Another promising application lies in the development of anti-neurodegenerative drugs. The indole-based structure of this compound is being explored for its inhibitory effects on enzymes associated with neurodegenerative conditions.

Important Insights:

  • Enzyme Inhibition : Compounds derived from the indole scaffold have shown potential as inhibitors for butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Modifications to the tetrahydroindole framework can significantly alter inhibitory potency .
  • Blood-Brain Barrier Penetration : Investigations into the permeability of these compounds across the blood-brain barrier (BBB) suggest that they may effectively reach central nervous system targets .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayReference
Compound 39CFTR PotentiatorF508del-CFTR
Compound 3BChE InhibitorAlzheimer's Disease
Compound 1CFTR PotentiatorG551D-CFTR

Mechanism of Action

The mechanism of action of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitutions

The following table summarizes key analogs of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, highlighting substituent differences and their impact on properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
8-Fluoro-2-methyl (Target Compound) 8-F, 2-CH₃ C₁₂H₁₃FN₂ 204.25 64368-85-0 Electronegative F enhances binding; 2-CH₃ adds steric bulk .
8-Fluoro (45s) 8-F C₁₁H₁₁FN₂ 190.22 - Lacks 2-CH₃; reduced steric hindrance compared to target compound .
8-Methoxy-2-methyl (45q) 8-OCH₃, 2-CH₃ C₁₃H₁₆N₂O 216.29 41505-84-4 Electron-donating OCH₃ alters electronic distribution .
8-(Trifluoromethoxy) (45h) 8-OCF₃ C₁₂H₁₂F₃N₂O 257.23 - Lipophilic OCF₃ improves metabolic stability .
8-Methylsulfonyl (45k) 8-SO₂CH₃ C₁₂H₁₄N₂O₂S 250.32 - Strong electron-withdrawing group; may enhance solubility .
6-Fluoro-8-methoxy (45b) 6-F, 8-OCH₃ C₁₂H₁₄FN₂O 237.25 - Dual halogen/methoxy substitution; regiochemistry affects activity .

Physicochemical and Analytical Data

Compound UPLC-MS Retention Time (min) Calculated m/z (M+H)⁺ Observed m/z (M+H)⁺
8-Fluoro-2-methyl - 205.1 205.8 (similar analog)
6-Fluoro-8-methoxy (45b) 1.31 205.1 205.8
8-(Trifluoromethoxy) (45h) 1.10 198.1 198.1

Biological Activity

8-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 64368-85-0) is a compound of interest due to its potential biological activities. This article examines its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on available research findings.

  • Molecular Formula : C12H13FN2
  • Molecular Weight : 204.24 g/mol
  • Structure : The compound contains a pyridoindole framework with a fluorine substituent at the 8-position and a methyl group at the 2-position.

Synthesis

The synthesis of this compound involves several steps:

  • Reagents : 4-fluorophenyhydrazine hydrochloride and 1-Methyl-4-piperidone.
  • Conditions : The reaction is performed in 1,4-dioxane under controlled temperatures and pH conditions.
  • Yield : Approximately 53% yield was reported for the final product after purification steps including extraction and drying .

Neuropharmacological Effects

Research indicates that indole-based compounds, including this compound, exhibit significant neuropharmacological activities. These include:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated IC50 values indicating effective inhibition of these enzymes .
EnzymeIC50 Value (μM)Reference
AChE26.22
BChE11.33

The mechanism by which this compound exerts its biological effects is primarily through the modulation of neurotransmitter systems:

  • G Protein-Coupled Receptors (GPCRs) : It has been suggested that the compound may interact with GPCRs involved in neurotransmission, potentially enhancing synaptic plasticity and cognitive functions .

Cytotoxicity and Safety Profile

Initial toxicity assessments have indicated that the compound exhibits low cytotoxicity at concentrations up to 100 μM. In vitro studies did not reveal any mutagenic effects or significant hepatotoxicity . This safety profile is promising for further development in therapeutic applications.

Case Studies and Applications

Several studies have explored the therapeutic potential of indole derivatives in treating neurodegenerative disorders:

  • Alzheimer's Disease Models : In vivo studies using animal models demonstrated that derivatives of pyridoindoles improved cognitive functions and memory retrieval without adverse motor effects. This suggests a potential application in mitigating cognitive decline associated with Alzheimer's disease .
  • Neuroprotection : The compound's ability to reduce neurotoxicity induced by oxidative stress was evaluated in various models. It showed protective effects against neuronal death caused by hydrogen peroxide exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

The synthesis typically involves modifications of the tetrahydro-γ-carboline core. Key methods include:

  • Fischer Indole Synthesis : Reacting substituted phenylhydrazines with 4-piperidones under acidic conditions (e.g., HCl in dioxane) to form the indole ring .
  • Toxic Intermediate Avoidance : A newer route uses 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂/KNH₂ in proton-free solvents (e.g., THF), eliminating arylhydrazines .
  • One-Pot Synthesis : Utilizing PEG-400 as a solvent and catalyst at 110–120°C for efficient cyclization without additional acids .

Example Synthesis Optimization Table

MethodYield (%)Key AdvantagesLimitationsReference
Classical Fischer Indole40–60Well-establishedRequires arylhydrazines
NaNH₂/KNH₂ Cyclization65–75Avoids toxic intermediatesRequires anhydrous conditions
PEG-400 One-Pot70–85Mild conditions, no catalystLimited substrate scope

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substitution patterns (e.g., fluorine position, methyl group integration) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and purity .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% threshold for biological testing) .

Q. What in vitro assays evaluate its biological activity?

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., Hela, A549) with IC₅₀ values reported .
  • Receptor Binding : Radioligand displacement assays for cannabinoid (CB1/CB2) or dopamine receptors .
  • Ion Channel Modulation : Ussing chamber assays for CFTR potentiator activity (e.g., chloride efflux in epithelial cells) .

Advanced Research Questions

Q. How can low yields in Fischer indole synthesis be addressed?

  • Solvent Optimization : Replace traditional solvents with PEG-400 to enhance reaction efficiency and yield .
  • Microwave Assistance : Reduce reaction time and improve regioselectivity via controlled heating .
  • Protecting Groups : Use tert-butoxycarbonyl (BOC) to stabilize intermediates, as seen in cannabinoid agonist syntheses .

Q. How to resolve contradictions in receptor binding data across studies?

  • Species-Specific Variations : Test human vs. rodent receptors (e.g., CB1 EC₅₀ = 49 nM in humans vs. 85 nM in rats) .
  • Functional Assays : Compare agonist vs. antagonist modes (e.g., cAMP accumulation vs. β-arrestin recruitment) .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., fluorophenyl interactions in neuroleptics) .

Q. What strategies optimize pharmacokinetics via SAR studies?

  • Fluorine Substitution : 8-Fluoro groups enhance metabolic stability and blood-brain barrier penetration in neuroleptics .
  • Sulfonyl Additions : Ethylsulfonyl moieties improve CB2 agonist potency (e.g., compound 66, EC₅₀ = 49 nM) and reduce CNS penetration .
  • Alkyl Chain Modulation : Cyclopentyl or tetrahydropyran groups balance lipophilicity and solubility .

Pharmacokinetic Optimization Table

ModificationEffect on PK/PDExample ActivityReference
8-Fluoro substitution↑ Metabolic stability, ↑ CNS penetrationNeuroleptic ED₅₀ = 0.1 mg/kg
Ethylsulfonyl group↑ CB2 affinity, ↓ CNS distributionCB2 EC₅₀ = 49 nM
Cyclopentyl side chain↑ Oral bioavailabilityAnticancer IC₅₀ = 1.2 µM (HepG2)

Q. How to design in vivo studies based on in vitro results?

  • Dose Selection : Use allometric scaling from IC₅₀ values (e.g., 1–10 mg/kg for neuroleptics) .
  • Disease Models :
    • Cancer : Xenograft models (e.g., MCF-7 tumors in nude mice) .
    • Pain/Inflammation : CFA-induced hyperalgesia in rats for cannabinoid agonists .
    • Cystic Fibrosis : ΔF508-CFTR murine models for chloride transport restoration .

Q. What analytical methods resolve stereochemical challenges?

  • Chiral HPLC : Separates enantiomers (e.g., cis/trans isomers in ethyl ester derivatives) .
  • X-ray Crystallography : Determines absolute configuration of crystalline intermediates .
  • Dynamic NMR : Detects conformational exchange in solution (e.g., ring puckering) .

Properties

IUPAC Name

8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCCYWKGOYWGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulfuric acid is added to a solution of 4-fluorophenyl hydrazine hydrochloride (1 equiv.) in dioxane and stirred for 5 min. at RT. N-Methyl piperidone (0.76-1.4 equiv.) is added and the mixture is heated at 80° C. for 2 h. After completion, as monitored by TLC, the reaction mixture is concentrated under reduced pressure and basified to pH 10 using 10% aqueous KOH solution. The reaction mixture is extracted with EtOAc, dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator to provide the desired compound.
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